Ethyl 3,5-dichloro-2-methylbenzoate
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Overview
Description
Ethyl 3,5-dichloro-2-methylbenzoate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a methyl group. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-2-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3,5-dichloro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of ethyl 2-methylbenzoate using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for the selective introduction of chlorine atoms at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-2-methylbenzoic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 3,5-dichloro-2-methylbenzyl alcohol, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates such as ethyl 3,5-diamino-2-methylbenzoate.
Hydrolysis: Major products are 3,5-dichloro-2-methylbenzoic acid and ethanol.
Reduction: The major product is ethyl 3,5-dichloro-2-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 3,5-dichloro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new therapeutic agents due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-2-methylbenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding acid and alcohol. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl 3,5-dichloro-2-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2,4-dichloro-3-methylbenzoate: Similar structure but with chlorine atoms at different positions.
Ethyl 3,5-dichloro-4-methylbenzoate: Similar structure but with the methyl group at a different position.
Ethyl 3,5-dichlorobenzoate: Lacks the methyl group at position 2.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 3,5-dichloro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDGTBJYHKCCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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